[1,3]Thiazinane-4-carboxylic acid, 3-methyl-
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Overview
Description
[1,3]Thiazinane-4-carboxylic acid, 3-methyl- is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazinane-4-carboxylic acid, 3-methyl- typically involves the reaction of homocysteine thiolactone with formaldehyde. This reaction occurs in an aqueous environment, forming the substituted thiazinane carboxylic acid . The reaction conditions often include the presence of a catalyst, such as pyridine, and the use of isobutyl chloroformate for chemical derivatization .
Industrial Production Methods
Industrial production methods for [1,3]Thiazinane-4-carboxylic acid, 3-methyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
[1,3]Thiazinane-4-carboxylic acid, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of [1,3]Thiazinane-4-carboxylic acid, 3-methyl-.
Scientific Research Applications
[1,3]Thiazinane-4-carboxylic acid, 3-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of [1,3]Thiazinane-4-carboxylic acid, 3-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form adducts with aldehydes, such as formaldehyde, through nucleophilic addition reactions. This interaction can affect various metabolic pathways and potentially influence cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-methyl-1,3-thiazinane-4-carboxylic acid: This compound is structurally similar but has a different substitution pattern, which can affect its chemical properties and reactivity.
1,3-thiazine-4-carboxylic acid: Another related compound with a different ring structure, leading to variations in its chemical behavior and applications.
Uniqueness
[1,3]Thiazinane-4-carboxylic acid, 3-methyl- is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its ring structure.
Properties
CAS No. |
319475-11-1 |
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Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
3-methyl-1,3-thiazinane-4-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-7-4-10-3-2-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9) |
InChI Key |
DAVSGXHEXWVXKH-UHFFFAOYSA-N |
Canonical SMILES |
CN1CSCCC1C(=O)O |
Origin of Product |
United States |
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